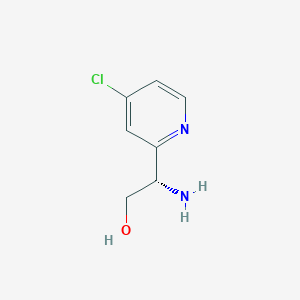
(2s)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2s)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol is a chemical compound that features a pyridine ring substituted with a chlorine atom and an aminoethanol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2s)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol typically involves the reaction of 4-chloro-2-pyridinecarboxaldehyde with an appropriate amine under reductive amination conditions. This process can be carried out using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2s)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary amines or other reduced products.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while substitution can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
(2s)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (2s)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethanol side chain can form hydrogen bonds with active site residues, while the pyridine ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(4-chlorophenyl)ethanol: Similar structure but with a phenyl ring instead of a pyridine ring.
2-Amino-2-(4-bromopyridyl)ethanol: Similar structure but with a bromine atom instead of a chlorine atom.
2-Amino-2-(3-chloropyridyl)ethanol: Similar structure but with the chlorine atom in a different position on the pyridine ring.
Uniqueness
(2s)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol is unique due to the specific positioning of the chlorine atom on the pyridine ring and the presence of the aminoethanol side chain. These structural features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H9ClN2O |
|---|---|
Molecular Weight |
172.61 g/mol |
IUPAC Name |
(2S)-2-amino-2-(4-chloropyridin-2-yl)ethanol |
InChI |
InChI=1S/C7H9ClN2O/c8-5-1-2-10-7(3-5)6(9)4-11/h1-3,6,11H,4,9H2/t6-/m1/s1 |
InChI Key |
JTYYOJIFZABMKM-ZCFIWIBFSA-N |
Isomeric SMILES |
C1=CN=C(C=C1Cl)[C@@H](CO)N |
Canonical SMILES |
C1=CN=C(C=C1Cl)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



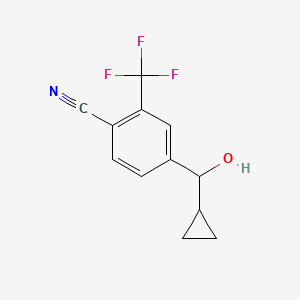

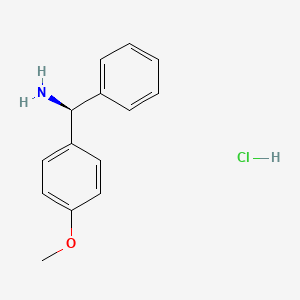

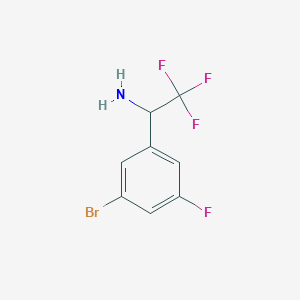
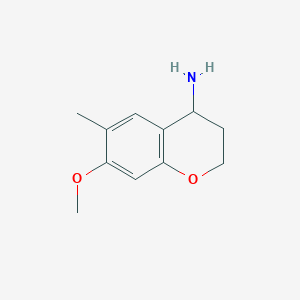
![N-(7-methyl-2,6,7,9,11-pentazatricyclo[6.3.1.04,12]dodeca-1,3,5,8(12),9-pentaen-5-yl)benzamide](/img/structure/B13036961.png)
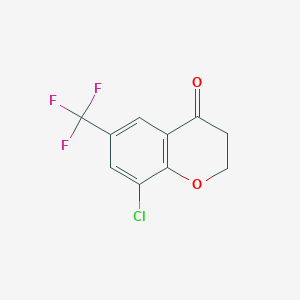

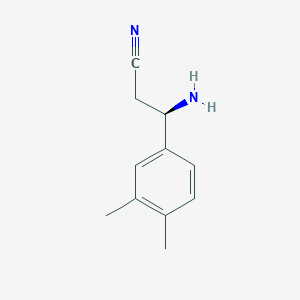
![(6-Bromoimidazo[1,2-A]pyridin-8-YL)methanol](/img/structure/B13036998.png)
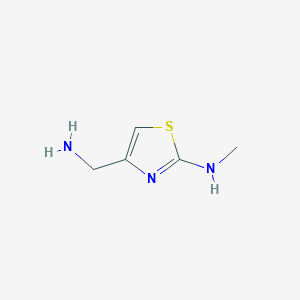
![3-Methyl-1h-benzo[g]indole-2-carboxylic acid](/img/structure/B13037014.png)
